molecular formula C18H14N2O3 B12907846 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one CAS No. 90054-44-7

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one

Cat. No.: B12907846
CAS No.: 90054-44-7
M. Wt: 306.3 g/mol
InChI Key: BHISKKOGSGFXPZ-UHFFFAOYSA-N
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Description

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one typically involves the condensation of appropriate benzoyl and methoxyphenyl derivatives with a pyridazine precursor. Common reagents include hydrazine derivatives and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-5-phenylpyridazin-4(1H)-one
  • 3-Benzoyl-5-(4-hydroxyphenyl)pyridazin-4(1H)-one
  • 3-Benzoyl-5-(4-chlorophenyl)pyridazin-4(1H)-one

Uniqueness

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.

Properties

CAS No.

90054-44-7

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

3-benzoyl-5-(4-methoxyphenyl)-1H-pyridazin-4-one

InChI

InChI=1S/C18H14N2O3/c1-23-14-9-7-12(8-10-14)15-11-19-20-16(18(15)22)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)

InChI Key

BHISKKOGSGFXPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNN=C(C2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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